![molecular formula C22H22ClN3O B14960783 6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14960783.png)
6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE, often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and others . These methods typically involve the cyclization of hydrazones or other nitrogen-containing precursors under acidic or basic conditions. For instance, the Fischer indole synthesis involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in cellular processes . The exact mechanism can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxamide: Known for its enzyme inhibitory properties.
Indole-2-carboxamide: Studied for its biological activities.
Rutaecarpine: A natural product with various biological properties.
Uniqueness
6’-CHLORO-1-(2-METHYLPROPYL)-1,2,2’,3’,4’,9’-HEXAHYDROSPIRO[INDOLE-3,1’-PYRIDO[3,4-B]INDOL]-2-ONE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C22H22ClN3O |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
6-chloro-1'-(2-methylpropyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C22H22ClN3O/c1-13(2)12-26-19-6-4-3-5-17(19)22(21(26)27)20-15(9-10-24-22)16-11-14(23)7-8-18(16)25-20/h3-8,11,13,24-25H,9-10,12H2,1-2H3 |
Clé InChI |
ARHLOGRKVUNYLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3)C5=C(N4)C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


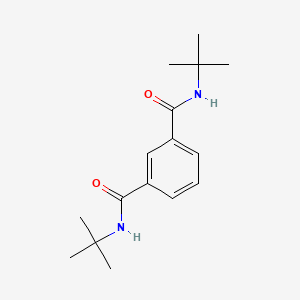
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
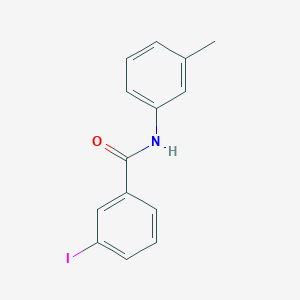
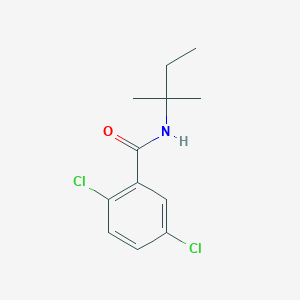
![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)
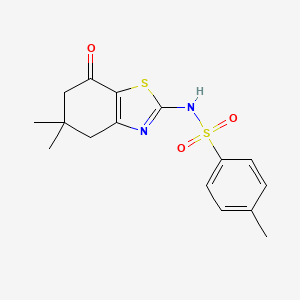

![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
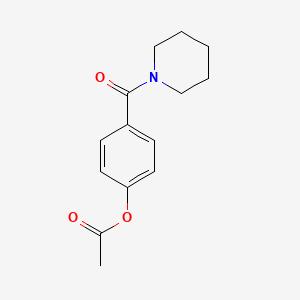
![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
![2,2,4,6-Tetramethyl-7-[2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14960774.png)
![2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14960782.png)
